5-Hydroxy-3,6,7,8-tetramethoxyflavone
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Overview
Description
5-Hydroxy-3,6,7,8-tetramethoxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is found in various plants and has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6,7,8-tetramethoxyflavone typically involves the methylation of 5-hydroxyflavone derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,6,7,8-tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown its potential as a therapeutic agent for treating cancer, inflammation, and oxidative stress-related diseases.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,6,7,8-tetramethoxyflavone involves multiple molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting the Bcl-2 protein and activating caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
5-Hydroxy-3,6,7,8-tetramethoxyflavone is unique compared to other flavonoids due to its specific substitution pattern, which contributes to its distinct biological activities. Similar compounds include:
- 5-Hydroxy-3,6,7,4’-tetramethoxyflavone
- 5-Hydroxy-6,7,8,4’-tetramethoxyflavone
- 5,7,3’,4’-Tetramethoxyflavone These compounds share similar structural features but differ in their substitution patterns, leading to variations in their biological activities .
Properties
CAS No. |
15249-62-4 |
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Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-hydroxy-3,6,7,8-tetramethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-16-12(20)11-13(21)17(23-2)19(25-4)18(24-3)15(11)26-14(16)10-8-6-5-7-9-10/h5-9,21H,1-4H3 |
InChI Key |
OIUOWUVXSYPYLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC |
Origin of Product |
United States |
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